4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
This compound is a benzimidazole-piperazine-sulfonamide hybrid, featuring a benzimidazole core linked via a methyl group to a piperazine ring, which is further connected to a dimethylbenzenesulfonamide moiety. The benzimidazole scaffold confers rigidity and hydrogen-bonding capacity, while the piperazine and sulfonamide groups enhance solubility and modulate pharmacokinetic properties .
Properties
IUPAC Name |
4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-24(2)30(28,29)17-9-7-16(8-10-17)21(27)26-13-11-25(12-14-26)15-20-22-18-5-3-4-6-19(18)23-20/h3-10H,11-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVGAQXXPZOEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide, is a derivative of imidazole. Imidazole derivatives are known to interact with a wide range of targets due to their broad spectrum of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
For instance, they can inhibit enzymes, modulate receptors, or interfere with cellular processes. The specific mode of action of this compound would depend on its primary targets and the nature of its interaction with these targets.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Biological Activity
The compound 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide , often referred to as a benzimidazole derivative, has garnered attention due to its diverse biological activities. Benzimidazole derivatives are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.49 g/mol. The structure features a benzimidazole ring, a piperazine moiety, and a sulfonamide group, which contribute to its pharmacological effects.
Target Interactions
The compound primarily interacts with various biological targets through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound can modulate the activity of certain receptors, influencing physiological responses.
Biochemical Pathways
Benzimidazole derivatives often affect multiple biochemical pathways, including:
- Cell cycle regulation
- Apoptosis induction
- Immune response modulation
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Research has shown that compounds similar to 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide display notable activity against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for effective compounds ranged from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound A | 12.5 | S. typhi |
| Compound B | 50 | E. coli |
| Compound C | 250 | C. albicans |
Anticancer Activity
Benzimidazole derivatives have also been evaluated for their anticancer potential:
- Cell Line Studies : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives have been documented:
- Cytokine Modulation : Some studies indicate that these compounds reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several benzimidazole derivatives against clinical isolates of bacteria. The results indicated that specific modifications in the structure significantly enhanced their antibacterial potency .
- Anticancer Research : Another study focused on the anticancer properties of benzimidazole derivatives, revealing that modifications at the piperazine ring improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carbonyl Linkages
- Compound 13g: 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide Key Differences: Replaces the benzimidazole-sulfonamide moiety with a thienoimidazole-carboxamide group. Data: Molecular weight = 524.07 g/mol; melting point = 285–288°C; NMR signals at δ 3.33–3.64 (piperazine protons) .
- Compound 13h: 2-(4-(4-(4-Cyanobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide Key Differences: Features a cyanobenzyl group, introducing electron-withdrawing effects that may alter binding interactions. The cyano group could enhance metabolic stability compared to bromine in 13g. Data: Molecular weight = 471.16 g/mol; melting point = 284–286°C; ESI-HRMS confirms the molecular formula .
Benzimidazole Derivatives with Sulfonamide Groups
- Compound from : N-(Pyrimidin-2-yl)-4-((1-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methylamino)benzenesulfonamide Key Differences: Incorporates a thioxo-oxadiazole ring instead of piperazine, introducing additional hydrogen-bonding sites. This modification may enhance kinase inhibition but reduce selectivity for PARP-1. Data: Synthesized via Mannich reaction; characterized by IR (1308 cm⁻¹ for SO₂) and NMR .
- The methoxy group may improve CNS penetration. Data: NMR confirms the piperazine and benzimidazole linkages; molecular formula = C₂₇H₂₉N₅O₂ .
Functionalized Piperazine-Bearing Compounds
- Compound 7o: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Key Differences: Uses a dichlorophenyl-piperazine motif and a pentanamide chain, favoring dopamine receptor binding over enzyme inhibition. The absence of benzimidazole reduces aromatic stacking interactions. Data: Synthesized via nucleophilic substitution; purified via normal-phase chromatography .
Comparative Analysis Table
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The cyanobenzyl group in 13h enhances metabolic stability compared to bromine in 13g, but both show lower solubility than the target compound’s dimethylbenzenesulfonamide group .
- Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (e.g., target compound, ) exhibit better aqueous solubility and stronger hydrogen-bonding interactions with enzymes like PARP-1 compared to carboxamide analogues .
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield and purity of 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the benzo[d]imidazole core with a piperazine-carbonyl intermediate, followed by sulfonamide formation. Key steps include:
- Microwave-assisted synthesis for accelerated reaction rates and reduced side products (e.g., as in , where microwave irradiation improved yields of benzimidazole derivatives) .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity, while bases (e.g., K₂CO₃) facilitate nucleophilic substitutions () .
- Purification : Use normal-phase chromatography with methanol/ammonium hydroxide gradients () or recrystallization for crystalline intermediates () .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzo[d]imidazole and piperazine linkages (e.g., used NMR to validate intermediates) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns ( ) .
- Thermal analysis : TGA/DSC evaluates thermal stability, particularly for sulfonamide derivatives () .
Q. How can researchers address poor aqueous solubility during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while improving solubility (common in for biological testing) .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the sulfonamide moiety, as seen in related piperazine derivatives () .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH, incubation time, and cell passage number. For example, noted discrepancies in kinase inhibition assays due to ATP concentration differences .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) () .
- Meta-analysis : Compare structural analogs (e.g., replacing dimethylbenzenesulfonamide with carboxamide groups) to identify substituent effects ( ) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target selectivity?
- Methodological Answer :
- Core modifications : Substitute the benzo[d]imidazole with thiazole () or pyridine () to alter electron density and hydrogen bonding .
- Piperazine substituents : Introduce bulkier groups (e.g., benzyl) to restrict conformational flexibility and improve receptor fit () .
- Sulfonamide optimization : Replace N,N-dimethyl with cyclopropyl groups to enhance metabolic stability () .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Use Sprague-Dawley rats for bioavailability studies, focusing on plasma half-life and CNS penetration (common in piperazine-based CNS drug studies, ) .
- Toxicity screening : Conduct Ames tests for mutagenicity and hERG channel assays for cardiac risk (as in for related sulfonamides) .
Q. How can computational tools predict off-target interactions and metabolic pathways?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
